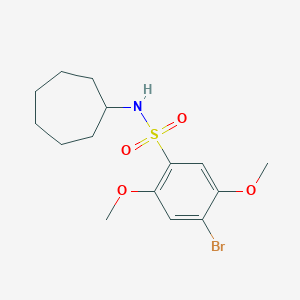

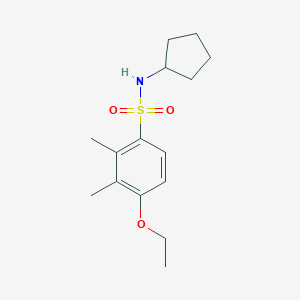

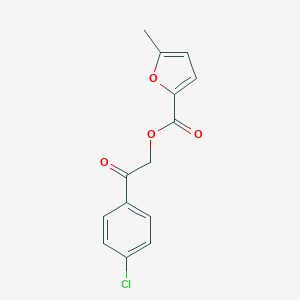

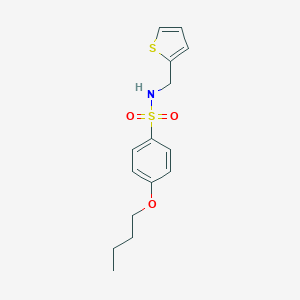

![molecular formula C15H15NO5S B500598 Acide 2-{[(2-méthoxy-5-méthylphényl)sulfonyl]amino}benzoïque CAS No. 886119-82-0](/img/structure/B500598.png)

Acide 2-{[(2-méthoxy-5-méthylphényl)sulfonyl]amino}benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” is also referred to as “Methyl 2-methoxy-5-sulfamoylbenzoate” or "Methyl 5-(aminosulphonyl)-2-methoxybenzoate" . It is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for this synthesis is salicylic acid . After optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis

The molecular structure of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” was confirmed by 1HNMR and HPLC .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” include etherification (phenol hydroxyl), sulfonyl chloride formation, amination, and esterification .Mécanisme D'action

Target of Action

It’s known that similar compounds play a significant role in the treatment of psychiatric disorders such as schizophrenia and depression .

Mode of Action

It’s known that similar compounds interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . It might also participate in transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds are known to undergo processes like protodeboronation .

Result of Action

It’s known that similar compounds are important intermediates for the synthesis of drugs like sulpiride, which is used for the treatment of psychiatric disorders such as schizophrenia and depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves a long process with each step producing a large amount of waste, including high chemical oxygen demand (COD), high salt, high ammonia nitrogen, and mixed wastewater. These factors pose significant challenges and high costs for large-scale industrial production .

Avantages Et Limitations Des Expériences En Laboratoire

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid is a commonly used NSAID in laboratory experiments due to its anti-inflammatory and analgesic properties. However, it is important to note that 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid can have side effects such as gastrointestinal bleeding, renal toxicity, and hepatic toxicity. Therefore, it is important to use 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid with caution and to monitor for any adverse effects.

Orientations Futures

There are several future directions for the study of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid. One area of research is the development of new formulations of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, there is a need for further research to better understand the mechanism of action of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid and its effects on different cell types and tissues.

Méthodes De Synthèse

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid can be synthesized by several methods, including the condensation of 2,3-dimethylaniline with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-methoxy-5-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,3-dimethylaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid.

Applications De Recherche Scientifique

Recherche pharmaceutique

Le composé Acide 2-{[(2-méthoxy-5-méthylphényl)sulfonyl]amino}benzoïque est un intermédiaire dans la synthèse de la sulpiride, un médicament utilisé pour traiter les troubles psychiatriques tels que la schizophrénie et la dépression .

Science environnementale

Il peut être utilisé dans les études environnementales pour comprendre le processus de dégradation des composés contenant des sulfonyl et leur impact sur les écosystèmes.

Propriétés

IUPAC Name |

2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-7-8-13(21-2)14(9-10)22(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQCRUDKRXUZOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

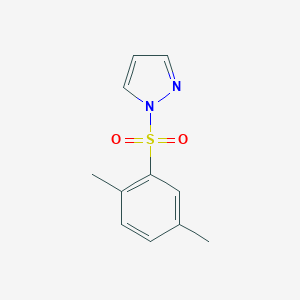

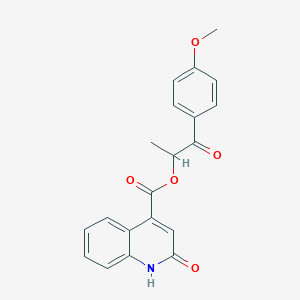

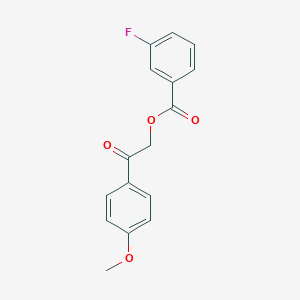

![2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B500527.png)